2-(2,4-Dichlorophenoxy)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorophenoxy)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H14Cl2N4O3 and its molecular weight is 405.24. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research indicates that compounds featuring oxadiazole and azetidinone groups exhibit significant antimicrobial and antifungal activities. For instance, novel derivatives containing azetidinones have been prepared and evaluated for their antimicrobial efficacy against various bacterial and fungal strains, showing promising results (Salimon et al., 2011; Sreeramulu & Ashokgajapathiraju, 2014). These findings underscore the potential of such compounds in addressing microbial resistance through the development of new antimicrobial agents.
Potential Anticancer Activities
Compounds with 1,2,4-oxadiazole and azetidinone moieties have also been explored for their anticancer potential. Certain synthesized molecules have demonstrated activity against a range of cancer cell lines, suggesting that modifications to the chemical structure of these compounds could enhance their efficacy as anticancer agents (Maftei et al., 2016). This research avenue is particularly promising for the development of new therapeutic options for cancer treatment.
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial steps in understanding their biological activities. Advanced synthetic methods have enabled the creation of diverse heterocyclic compounds with potential biological applications, including antimicrobial and anticancer activities (Desai & Dodiya, 2014). These methodologies not only facilitate the production of novel compounds but also aid in the exploration of their mechanism of action and potential therapeutic uses.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O3/c19-13-3-4-15(14(20)6-13)26-10-16(25)24-8-12(9-24)18-22-17(23-27-18)11-2-1-5-21-7-11/h1-7,12H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHITWXIVNXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.